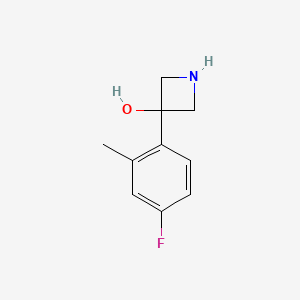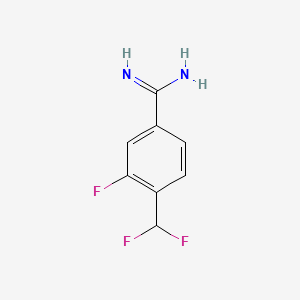
4-Ethyl-1-methyl-3-(tetrahydro-2h-pyran-3-yl)-1h-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-1-methyl-3-(tetrahydro-2h-pyran-3-yl)-1h-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-methyl-3-(tetrahydro-2h-pyran-3-yl)-1h-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives.
Introduction of the tetrahydro-2h-pyran-3-yl group: This step may involve the use of a suitable protecting group strategy followed by nucleophilic substitution.
Ethylation and methylation: These steps can be carried out using alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the tetrahydro-2h-pyran-3-yl group.
Reduction: Reduction reactions could be used to modify the functional groups attached to the pyrazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the development of bioactive compounds.
Medicine: Exploration as a candidate for drug development, particularly for its potential pharmacological properties.
Industry: Use in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Ethyl-1-methyl-3-(tetrahydro-2h-pyran-3-yl)-1h-pyrazol-5-amine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of these targets, leading to the desired therapeutic effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Ethyl-1-methyl-3-(tetrahydro-2h-pyran-3-yl)-1h-pyrazole: Lacks the amine group.
4-Ethyl-1-methyl-3-(tetrahydro-2h-pyran-3-yl)-1h-pyrazol-5-ol: Contains a hydroxyl group instead of an amine.
4-Ethyl-1-methyl-3-(tetrahydro-2h-pyran-3-yl)-1h-pyrazol-5-carboxylic acid: Contains a carboxyl group instead of an amine.
Uniqueness
The presence of the tetrahydro-2h-pyran-3-yl group and the specific substitution pattern on the pyrazole ring make 4-Ethyl-1-methyl-3-(tetrahydro-2h-pyran-3-yl)-1h-pyrazol-5-amine unique. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C11H19N3O |
|---|---|
Molekulargewicht |
209.29 g/mol |
IUPAC-Name |
4-ethyl-2-methyl-5-(oxan-3-yl)pyrazol-3-amine |
InChI |
InChI=1S/C11H19N3O/c1-3-9-10(13-14(2)11(9)12)8-5-4-6-15-7-8/h8H,3-7,12H2,1-2H3 |
InChI-Schlüssel |
QFTCGHOETVHITC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N(N=C1C2CCCOC2)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![tert-butylN-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate](/img/structure/B13622031.png)
![4-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13622036.png)

![{4-[(Oxolan-2-yl)methoxy]phenyl}methanol](/img/structure/B13622046.png)




